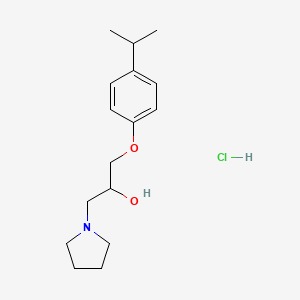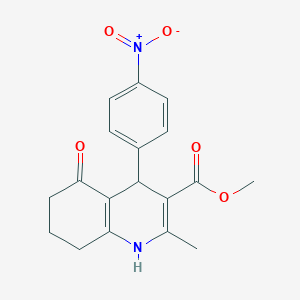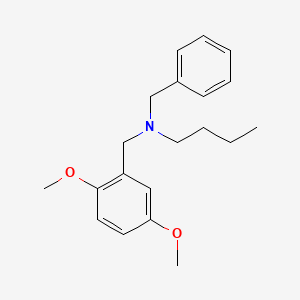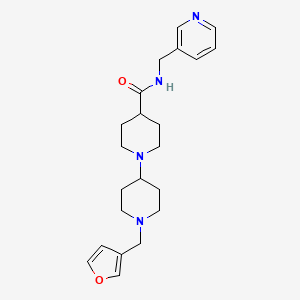
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as IPPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a stimulant drug that belongs to the class of phenylpropanolamine derivatives. IPPH is known for its ability to enhance cognitive function, increase alertness, and improve memory retention. In
Mechanism of Action
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective norepinephrine reuptake inhibitor, which means that it blocks the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances cognitive function and increases alertness.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, increase alertness, and enhance memory retention in both animal and human studies. It has also been shown to increase locomotor activity and decrease food intake in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its high potency and selectivity for norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of norepinephrine in cognitive function. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to ensure that this compound is used ethically and responsibly.
Future Directions
There are several potential future directions for research on 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target norepinephrine reuptake inhibition with improved selectivity and fewer side effects. Another area of interest is the use of this compound in combination with other drugs to treat cognitive disorders such as ADHD and Alzheimer's disease. Additionally, more research is needed to fully understand the long-term effects of this compound use on cognitive function and overall health.
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to improve cognitive function, increase alertness, and enhance memory retention. The synthesis of this compound involves several steps, including the reaction of 4-isopropylphenol with propylene oxide and the addition of hydrochloric acid to produce the hydrochloride salt of this compound. While this compound has potential for use in the treatment of cognitive disorders, more research is needed to fully understand its biochemical and physiological effects and long-term safety.
Synthesis Methods
The synthesis of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 4-isopropylphenol with propylene oxide to produce 1-(4-isopropylphenoxy)-2-propanol. This intermediate is then reacted with pyrrolidine to form 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of this compound.
Scientific Research Applications
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively researched for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its ability to improve cognitive function in healthy individuals. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function.
properties
IUPAC Name |
1-(4-propan-2-ylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)14-5-7-16(8-6-14)19-12-15(18)11-17-9-3-4-10-17;/h5-8,13,15,18H,3-4,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRRQULSBAOWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)


![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)